2-(4-methylphenoxy)-N-phenylpropanamide
Description
2-(4-Methylphenoxy)-N-phenylpropanamide is a propanamide derivative characterized by a 4-methylphenoxy group at the C2 position and an N-phenyl substituent. This core structure is shared with several pharmacologically active analogs, but variations in substituents significantly influence physicochemical properties, biological activity, and safety profiles. The compound’s structural backbone—propanamide with aryloxy and aryl amide groups—renders it a versatile scaffold for drug development, particularly in antimicrobial, analgesic, and anti-inflammatory applications .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12-8-10-15(11-9-12)19-13(2)16(18)17-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
YTLBBANIJYFCPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
N-Substituent Modifications
Sufentanil (R 30 730) :
- Structure: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide.
- Key Differences: Incorporation of a piperidinyl ring and thienyl group.
- Impact: Exhibits extreme analgesic potency (4,521× morphine) and a high safety margin (LD50/ED50 = 25,211 in rats) due to enhanced receptor binding and metabolic stability .
- Comparison: The target compound lacks the piperidinyl-thienyl motif, likely reducing opioid receptor affinity and analgesic potency.
- 3-Methylfentanyl: Structure: N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Key Differences: Piperidine and phenylethyl groups. The target compound’s simpler structure may evade such regulatory restrictions .
Phenoxy Group Modifications
- 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide: Structure: Chloro substitution at the phenoxy ring. Safety data sheets highlight stringent handling requirements, suggesting halogenation elevates hazard profiles .
- 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide: Structure: Triazole-thio group replaces phenoxy. Impact: Exhibits UV absorption at ~298 nm, attributed to the electron-withdrawing triazole moiety. The target compound’s methylphenoxy group may reduce conjugation, altering spectral properties .
Propanamide Chain Modifications
3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) :
- 2-(6-Methoxynaphthalen-2-yl)-N-phenylpropanamide (Naproxen Analog): Structure: Naphthalenyl group replaces phenoxy. Impact: Anti-inflammatory activity via COX inhibition.
Structural-Unique Derivatives
- N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide: Fluorine substitution on the benzyl group enhances metabolic stability and bioavailability compared to the target compound’s N-phenyl group .
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